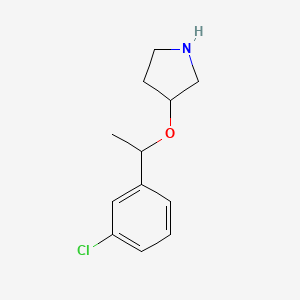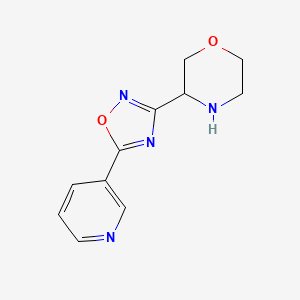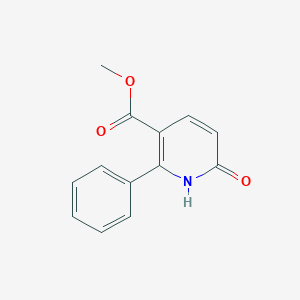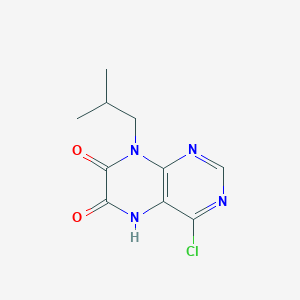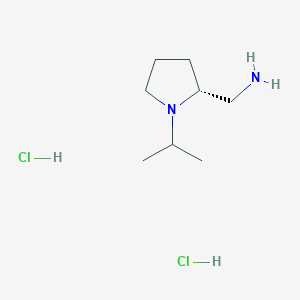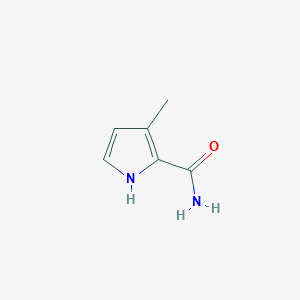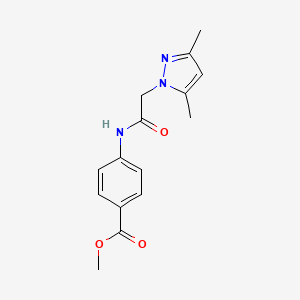
Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-(3,5-diméthyl-1H-pyrazol-1-yl)acétamido)benzoate de méthyle est un composé organique synthétique appartenant à la classe des dérivés de pyrazole. Les pyrazoles sont connus pour leurs applications polyvalentes en chimie médicinale et en synthèse organique en raison de leurs propriétés structurelles uniques et de leurs activités biologiques .
Méthodes De Préparation
La synthèse du 4-(2-(3,5-diméthyl-1H-pyrazol-1-yl)acétamido)benzoate de méthyle implique généralement la réaction du 3,5-diméthyl-1H-pyrazole avec l'anhydride acétique pour former un intermédiaire, qui est ensuite mis à réagir avec le 4-aminobenzoate de méthyle dans des conditions spécifiques. La réaction est généralement effectuée dans un solvant tel que l'acétonitrile à température ambiante pendant plusieurs jours . Les méthodes de production industrielles peuvent impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle, y compris l'utilisation de catalyseurs et de conditions de réaction plus efficaces .
Analyse Des Réactions Chimiques
Le 4-(2-(3,5-diméthyl-1H-pyrazol-1-yl)acétamido)benzoate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Applications de recherche scientifique
Le 4-(2-(3,5-diméthyl-1H-pyrazol-1-yl)acétamido)benzoate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires et antimicrobiennes.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent pharmaceutique en raison de sa similitude structurelle avec d'autres dérivés de pyrazole bioactifs.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de colorants et de pigments
Mécanisme d'action
Le mécanisme d'action du 4-(2-(3,5-diméthyl-1H-pyrazol-1-yl)acétamido)benzoate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, dans les systèmes biologiques. Le cycle pyrazole est connu pour interagir avec diverses voies biologiques, inhibant ou activant potentiellement des enzymes spécifiques. Cette interaction peut entraîner des modifications des processus cellulaires, contribuant à ses activités biologiques observées .
Applications De Recherche Scientifique
Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyrazole derivatives.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of Methyl 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The pyrazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to changes in cellular processes, contributing to its observed biological activities .
Comparaison Avec Des Composés Similaires
Le 4-(2-(3,5-diméthyl-1H-pyrazol-1-yl)acétamido)benzoate de méthyle peut être comparé à d'autres dérivés de pyrazole, tels que :
3,5-diméthyl-1H-pyrazole : Un dérivé de pyrazole plus simple présentant des caractéristiques structurelles similaires mais des activités biologiques différentes.
4-(3,5-diméthyl-1H-pyrazol-1-yl)benzoate de méthyle : Un composé étroitement apparenté présentant de légères variations structurelles qui peuvent entraîner une réactivité et des applications différentes.
4-(3,5-diméthyl-1H-pyrazol-1-yl)méthylbenzoate : Un autre composé similaire utilisé dans la synthèse de molécules plus complexes
Propriétés
Numéro CAS |
321166-44-3 |
|---|---|
Formule moléculaire |
C15H17N3O3 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C15H17N3O3/c1-10-8-11(2)18(17-10)9-14(19)16-13-6-4-12(5-7-13)15(20)21-3/h4-8H,9H2,1-3H3,(H,16,19) |
Clé InChI |
IESUBGQLJYWTCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Solubilité |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


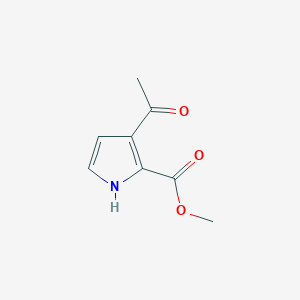
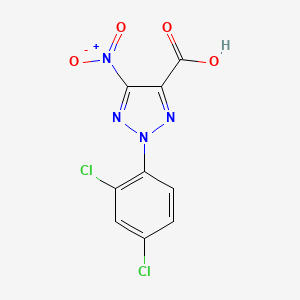
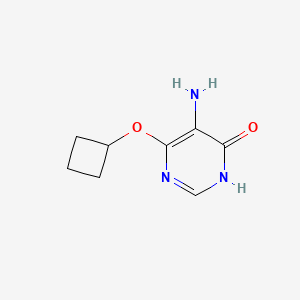
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11777794.png)
